2-benzyl-5-bromo-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
1369032-12-1 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-benzyl-5-bromo-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7BrN2O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MSNCWUCCJOJOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)Br |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity & Therapeutic Potential of 2-Benzyl-1,3,4-Oxadiazole Derivatives
Executive Summary
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters while offering enhanced metabolic stability and lipophilicity. Within this class, 2-benzyl-1,3,4-oxadiazole derivatives occupy a unique chemical space. The inclusion of a methylene (
This guide synthesizes the structure-activity relationships (SAR), synthetic methodologies, and validated biological protocols for researchers developing next-generation therapeutics based on this pharmacophore.
Structural Rationale & SAR Analysis
The Pharmacophore
The 1,3,4-oxadiazole ring acts as a flat, aromatic linker capable of hydrogen bonding (via N3/N4) and
-
Lipophilicity Modulation: The methylene group increases
, facilitating passive transport across bacterial membranes and the blood-brain barrier. -
Induced Fit: The
hybridized carbon allows the phenyl ring to orient itself into hydrophobic pockets (e.g., Valine/Leucine rich regions in EGFR or Tyrosinase) that are inaccessible to planar biaryl systems.
SAR Visualization
The following diagram maps the structural impact of substitutions on the biological activity of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the benzyl linker and ring substitutions.
Therapeutic Applications & Data Synthesis[1][2][3][4][5]
Anticancer Activity (Bcl-2 & EGFR Targeting)
Recent studies indicate that 2-benzyl-1,3,4-oxadiazoles function as pro-apoptotic agents. The mechanism often involves the inhibition of Bcl-2 (an anti-apoptotic protein) or EGFR tyrosine kinase .
-
Mechanism: The oxadiazole nitrogen atoms form hydrogen bonds with residues in the ATP-binding pocket of kinases, while the benzyl group occupies the hydrophobic specificity pocket.
-
Key Data: Derivatives containing indole or benzotriazole moieties at the C5 position have shown potency superior to 5-Fluorouracil (5-FU) in breast cancer lines.
Table 1: Comparative Cytotoxicity (IC50 in
Tyrosinase Inhibition (Melanogenesis)
One of the most potent applications of 2-benzyl-1,3,4-oxadiazoles is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This has implications for treating hyperpigmentation and melanoma.[1]
-
Mechanism: The oxadiazole ring coordinates with the binuclear copper active site of tyrosinase. The benzyl group interacts with His-208 and Val-283 via hydrophobic interactions.
-
Performance: Specific thio-linked benzyl derivatives have demonstrated IC50 values as low as 0.003
M , significantly outperforming Kojic Acid (IC50 ~16 M).[2]
Antimicrobial & Anti-Biofilm Activity
Derivatives bearing electron-withdrawing groups (e.g., 4-Cl, 4-NO2) on the benzyl ring exhibit bactericidal activity against MRSA and P. aeruginosa.
-
Biofilm Inhibition: These compounds have been shown to downregulate the spa gene in S. aureus, preventing biofilm maturation.[3]
Synthetic Pathways & Methodology
The synthesis of 2-benzyl-1,3,4-oxadiazoles generally proceeds via the cyclization of diacylhydrazides. While traditional methods use harsh dehydrating agents (
Synthetic Workflow Visualization
Figure 2: Convergent synthetic pathway comparing traditional POCl3 cyclization with Green Microwave techniques.
Experimental Protocols (SOPs)
Protocol: Chemical Synthesis (POCl3 Method)
Note: This protocol involves phosphorus oxychloride, a corrosive and moisture-sensitive reagent. Perform in a fume hood.
-
Reagents: Mix 0.01 mol of phenylacetic acid hydrazide and 0.01 mol of the substituted carboxylic acid (e.g., benzoic acid) in a round-bottom flask.
-
Cyclization: Add 5 mL of phosphorus oxychloride (
). -
Reflux: Heat the mixture under reflux at 100–110°C for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 100g of crushed ice with continuous stirring to decompose excess
. -
Isolation: Neutralize the resulting suspension with 10%
solution until pH 7-8 is reached. The solid precipitate is the crude oxadiazole. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure crystals.
Protocol: In Vitro Tyrosinase Inhibition Assay
Purpose: To quantify the potency of the derivative against mushroom tyrosinase.[2]
-
Preparation: Dissolve test compounds in DMSO to prepare a stock solution (1 mg/mL). Dilute with phosphate buffer (pH 6.8) to varying concentrations (10–100
M). Ensure final DMSO concentration is <1%. -
Enzyme Mix: In a 96-well plate, add:
-
140
L of Phosphate Buffer (20 mM, pH 6.8) -
20
L of Mushroom Tyrosinase enzyme solution (30 U/mL) -
20
L of Test Compound (or Kojic Acid positive control)
-
-
Incubation 1: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor binding.
-
Substrate Addition: Add 20
L of L-DOPA (0.85 mM) to initiate the reaction. -
Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader immediately and every minute for 10 minutes.
-
Calculation:
Calculate IC50 using non-linear regression analysis.
References
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Vertex AI Search / PMC. [Link]
-
Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. MDPI Molecules. [Link]
-
Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorganic & Medicinal Chemistry. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. PubMed Central. [Link]
Sources
- 1. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-1,3,4-Oxadiazole Scaffold: A Linchpin in Modern Medicinal Chemistry
Abstract
The 1,3,4-oxadiazole ring is a cornerstone in contemporary drug discovery, recognized as a privileged scaffold due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2][3] Within this important class of heterocycles, the 5-bromo-1,3,4-oxadiazole core has emerged as a particularly versatile and powerful building block for medicinal chemists. The strategic placement of a bromine atom not only modulates the electronic and steric properties of the molecule, often enhancing biological potency, but also serves as a crucial synthetic handle for intricate molecular elaborations through modern cross-coupling methodologies. This technical guide provides an in-depth exploration of the 5-bromo-1,3,4-oxadiazole scaffold, detailing its synthesis, chemical reactivity, and multifaceted roles in the development of novel therapeutic agents, with a focus on its applications in oncology and infectious diseases.
Introduction: The Strategic Advantage of the Bromo-Substituent
The 1,3,4-oxadiazole nucleus is a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[4] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][5] The introduction of a bromine atom at the 5-position of the 1,3,4-oxadiazole ring imparts several key advantages in drug design:
-
Modulation of Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.
-
Electronic Effects: As an electron-withdrawing group, bromine can influence the acidity of nearby protons and the overall electron distribution of the heterocyclic ring, potentially fine-tuning binding interactions with biological targets.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to the affinity and selectivity of a ligand for its target.
-
Synthetic Handle: Crucially, the carbon-bromine bond provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
This guide will systematically explore these facets, providing researchers with a comprehensive understanding of the utility of the 5-bromo-1,3,4-oxadiazole scaffold.
Synthesis of 5-Bromo-1,3,4-Oxadiazole Derivatives
The synthesis of 5-bromo-1,3,4-oxadiazoles can be achieved through several reliable methods, primarily involving the cyclization of appropriate precursors. The choice of synthetic route often depends on the desired substituent at the 2-position of the oxadiazole ring.
From 2-Amino-1,3,4-Oxadiazoles
A common and efficient method to introduce a bromine atom at the 5-position is through a Sandmeyer-type reaction starting from a 2-amino-5-substituted-1,3,4-oxadiazole.
Experimental Protocol: Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole
-
Starting Material: 5-methyl-1,3,4-oxadiazol-2-amine.
-
Reagents: Copper(II) bromide (CuBr₂), tert-butyl nitrite, and acetonitrile (MeCN).
-
Procedure:
-
To a stirred mixture of 5-methyl-1,3,4-oxadiazol-2-amine (1.0 eq) and CuBr₂ (1.5 eq) in MeCN at 0 °C under a nitrogen atmosphere, add tert-butyl nitrite (2.0 eq).
-
Heat the resulting mixture to 65 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 2-bromo-5-methyl-1,3,4-oxadiazole.[1]
-
Oxidative Cyclization of Hydrazones
Another versatile approach involves the oxidative cyclization of N-aroylhydrazones. This method is particularly useful for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles where one of the substituents is a bromo-aryl group.
Experimental Protocol: Synthesis of 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles
-
Starting Material: 5-Bromo-2-(trifluoromethoxy)benzoic hydrazide.
-
Reagents: Substituted aromatic aldehydes, and phosphorus oxychloride (POCl₃).
-
Procedure:
-
Condense 5-bromo-2-(trifluoromethoxy)benzoic hydrazide with a substituted aromatic aldehyde to form the corresponding N-aroylhydrazone.
-
Cyclize the resulting hydrazone in the presence of a dehydrating agent such as POCl₃ to yield the desired 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole.[6]
-
Diagram of Synthetic Workflow
Caption: General synthetic routes to 5-bromo-1,3,4-oxadiazoles.
The 5-Bromo-1,3,4-Oxadiazole as a Synthetic Handle
The presence of a bromine atom on the 1,3,4-oxadiazole ring opens up a vast landscape of synthetic possibilities, most notably through palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the scaffold, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries and the optimization of lead compounds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. 5-Bromo-1,3,4-oxadiazoles can be readily coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Functionalization via Suzuki-Miyaura cross-coupling.
This strategy has been successfully employed to synthesize novel compounds with potential applications in materials science and medicinal chemistry. For instance, new derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole have been prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and various boronic acids.
Biological Significance and Therapeutic Applications
The 5-bromo-1,3,4-oxadiazole scaffold has been incorporated into a variety of molecules with significant biological activities, demonstrating its potential in diverse therapeutic areas.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of 5-bromo-1,3,4-oxadiazole derivatives. These compounds often exert their effects through the inhibition of key cellular targets involved in cancer progression.
A notable example is the compound 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione , which has demonstrated remarkable cytotoxicity against HT-29 (colon cancer) and HepG2 (liver cancer) cell lines with IC₅₀ values of 0.78 µM and 0.26 µM, respectively.[4] The proposed mechanism of action involves the inhibition of EGFR and CDK2 kinases.[4]
Table 1: Anticancer Activity of a 5-Bromo-1,3,4-Oxadiazole Derivative
| Compound | Cell Line | IC₅₀ (µM) | Target(s) |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 | 0.78 | EGFR, CDK2 |
| HepG2 | 0.26 | EGFR, CDK2 |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 5-bromo-1,3,4-oxadiazole scaffold has shown promise in this area.
A series of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles were synthesized and evaluated for their in-vitro antibacterial activity.[6] One of the derivatives, compound 4e , exhibited good activity against E. coli.[6] Molecular docking studies suggested that these compounds may act as inhibitors of β-ketoacyl-ACP synthase, a key enzyme in bacterial fatty acid synthesis.[6]
Table 2: Antibacterial Activity of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles
| Compound ID | Aryl Substituent | Bacterial Strain | Activity |
| 4e | p-OCH₃C₆H₄ | E. coli | Good |
Structure-Activity Relationship (SAR) Insights
The bromine atom at the 5-position of the 1,3,4-oxadiazole ring plays a crucial role in the structure-activity relationship of these compounds.
-
In Anticancer Derivatives: The presence of the bromo-substituent on the indoline-2,3-dione moiety in the previously mentioned anticancer compound is critical for its high potency. It is hypothesized that the bromine atom contributes to the overall electronic and steric profile of the molecule, enhancing its binding affinity to the target kinases.
-
In Antimicrobial Agents: For the antibacterial 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles, the bromine atom on the phenyl ring is an integral part of the core structure. Variations in the 5-aryl substituent led to a range of activities, indicating that the interplay between the bromo-substituted phenyl ring and the other aryl group is important for antibacterial efficacy.
Conclusion and Future Perspectives
The 5-bromo-1,3,4-oxadiazole scaffold is a valuable asset in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the versatility of the bromine atom as a synthetic handle for diversification, makes it an attractive starting point for the design and development of novel therapeutic agents. The demonstrated potent anticancer and antimicrobial activities of its derivatives underscore the significant potential of this scaffold.
Future research in this area should continue to explore the vast chemical space accessible from 5-bromo-1,3,4-oxadiazole intermediates through innovative cross-coupling strategies. A deeper understanding of the structure-activity relationships, particularly the role of the bromine atom in target engagement and the influence of various substituents on the pharmacokinetic and pharmacodynamic properties of these compounds, will be crucial for the successful translation of these promising scaffolds into clinically effective drugs.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
Antibacterial activity of 1, 3, 4- oxadiazole derivatives and inhibition against β-ketoacyl- ACP synthase. International Journal of Advanced Scientific Research and Management. [Link]
- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. (URL not available)
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (URL not available)
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. [Link]
-
Rachel Mathew, et al. Commencement Scrutiny Of 1,3,4-Oxadiazole; Its Visceral Activities. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. International Journal of Molecular Sciences. [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
Sources
Solubility Profile of 2-Benzyl-5-bromo-1,3,4-oxadiazole: A Technical Guide
Executive Summary
2-benzyl-5-bromo-1,3,4-oxadiazole represents a critical heterocyclic intermediate in the synthesis of bioactive pharmacophores and optoelectronic materials. Its structural duality—comprising a lipophilic benzyl tail and an electron-deficient, polarizable oxadiazole core substituted with a reactive bromine—creates a complex solubility profile.
This guide provides a comprehensive analysis of the compound's solvation thermodynamics. In the absence of singular historical solubility constants for this specific derivative, we synthesize data from structural analogs (e.g., 2,5-disubstituted oxadiazoles, PBD) to construct a predictive solubility landscape. Furthermore, we define the Standard Operating Procedure (SOP) for empirically determining its solubility limits, ensuring researchers can generate validated internal data for process scaling.
Physicochemical Architecture & Solvent Interaction
To predict solubility, one must first deconstruct the molecule’s interaction potential. The solubility of this compound is governed by three competing structural domains:
| Structural Domain | Nature | Solvent Interaction Mechanism |
| 1,3,4-Oxadiazole Ring | Polar, Electron-Deficient | Dipole-Dipole : Strong interaction with polar aprotic solvents (DMSO, DMF).H-Bond Acceptor : Nitrogen atoms accept protons from alcohols. |
| Benzyl Group | Lipophilic, Flexible | Van der Waals (Dispersion) : Promotes solubility in aromatics (Toluene) and chlorinated solvents (DCM). |
| Bromo Substituent | Lipophilic, Polarizable | London Dispersion : Increases molecular weight and hydrophobicity, reducing water solubility while enhancing solubility in halogenated solvents. |
Expert Insight: The bromine atom at the C5 position significantly reduces water solubility compared to alkyl-substituted analogs. Conversely, it enhances solubility in dichloromethane (DCM) and chloroform due to "like-dissolves-like" halogen interactions.
Predicted Solubility Landscape
Based on thermodynamic data of structural analogs (e.g., 2-(4-tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole) [1, 2], the expected solubility profile is categorized below.
Table 1: Solubility Classification by Solvent Class
Estimated at 25°C. "High" > 50 mg/mL; "Moderate" = 10–50 mg/mL; "Low" < 1 mg/mL.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole stabilization of the oxadiazole ring. | Reaction Medium (SNAr) |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dispersion forces match the bromo-benzyl moiety. | Extraction / Work-up |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble at reflux; limited at RT due to hydrophobic benzyl/bromo groups. | Recrystallization |
| Aromatic | Toluene, Xylene | Moderate | Reflux Reactions | |
| Ethers | THF, 1,4-Dioxane | Good | Moderate polarity matches the overall molecular dipole. | Reaction Medium |
| Non-Polar | n-Hexane, Heptane | Poor | Lack of polarity prevents solvation of the heterocyclic core. | Anti-solvent Precipitation |
| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates; no H-bond donors. | Washing / Quenching |
Thermodynamic Modeling Framework
For process optimization, single-point solubility is insufficient. You must understand the temperature dependence. The solubility of oxadiazole derivatives is best modeled using the Modified Apelblat Equation , which correlates the mole fraction solubility (
-
A, B, C : Empirical model parameters determined via regression analysis of experimental data.
-
Causality : The
term represents the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.
Why this matters: If you are designing a cooling crystallization process, the Apelblat model allows you to predict the exact yield loss in the mother liquor at the filtration temperature (e.g., 0°C or -10°C).
Experimental Protocol: Saturation Shake-Flask Method
Since exact literature values may vary by batch purity, you must validate solubility internally. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
Phase 1: Preparation
-
Excess Addition: Add this compound to 10 mL of the target solvent in a glass vial until a visible solid sediment persists (supersaturation).
-
Agitation: Place vials in a temperature-controlled orbital shaker.
-
Equilibration: Shake at 200 rpm for 24 hours at the target temperature (e.g., 25°C).
-
Note: 24 hours is critical to overcome the high lattice energy typical of bromo-substituted heterocycles.
-
Phase 2: Sampling & Analysis
-
Sedimentation: Stop shaking and allow solids to settle for 2 hours (isothermal).
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to remove suspended micro-crystals.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC (Preferred): Dilute the filtrate with mobile phase and quantify against a standard curve.
-
Visualization: Solubility Determination Workflow
Figure 1: Step-by-step workflow for the saturation shake-flask method to ensure accurate solubility data generation.
Strategic Applications in Synthesis
The solubility profile dictates the operational window for reaction and purification.
A. Reaction Solvent Selection (Nucleophilic Substitution)
The 5-bromo position is electrophilic. To substitute the bromine (e.g., with an amine or thiol), use Polar Aprotic Solvents (DMF, DMSO) .
-
Why: These solvents dissolve the oxadiazole readily and solvate cations (if using salts like NaN3), leaving the nucleophilic anion "naked" and more reactive.
B. Recrystallization Strategy
To purify the compound, exploit the steep solubility curve in Ethanol or Methanol .
-
Mechanism: The compound is moderately soluble at boiling point (reflux) but poorly soluble at room temperature due to the lipophilic benzyl/bromo groups.
-
Anti-Solvent Method: Dissolve in a minimum amount of DCM (high solubility), then slowly add Hexane (anti-solvent) to induce controlled precipitation.
Visualization: Solvent Selection Decision Tree
Figure 2: Decision logic for selecting the optimal solvent based on the process stage (Reaction vs. Purification).
References
-
Zhang, Y., et al. (2024). Measurement and Model Evaluation of Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data. Link
-
Godhani, D., et al. (2024). Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. Indian Journal of Chemistry. Link
-
Somani, R.R., et al. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI Molecules. Link
-
PubChem . 2-benzyl-5-(2-bromophenyl)-1,3,4-oxadiazole Compound Summary. National Library of Medicine. Link
Sources
Technical Guide: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Executive Summary
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides while offering enhanced metabolic stability and lipophilicity.[1] This guide moves beyond basic textbook definitions to provide a rigorous technical review of synthetic pathways. We analyze the transition from classical dehydrative cyclizations to modern oxidative and green chemistry approaches, focusing on yield optimization, scalability, and mechanistic integrity.
Part 1: Structural Significance & Pharmacophore Analysis
The 2,5-disubstituted 1,3,4-oxadiazole ring is not merely a linker; it is an active pharmacophore. Its planar, electron-deficient nature allows it to participate in
Key Physicochemical Advantages:
-
Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to rapid hydrolysis by esterases.
-
Lipophilicity Modulation: Substitution at the 2 and 5 positions allows precise tuning of LogP values, critical for blood-brain barrier (BBB) penetration.
-
Vectorial Alignment: The bond angle of the oxadiazole core rigidly orients substituents, often mimicking the
-conformation of peptide bonds.
Part 2: The Classical "Gold Standard" – Dehydrative Cyclization
Strategic Overview
The most robust route to 2,5-disubstituted 1,3,4-oxadiazoles remains the cyclodehydration of 1,2-diacylhydrazines. While reagents like Thionyl Chloride (
Mechanistic Deep Dive (POCl Mediated)
The reaction proceeds via a Robinson-Gabriel type cyclization. The causality of success lies in the formation of the imidoyl phosphate intermediate, which lowers the activation energy for the intramolecular nucleophilic attack.
Critical Control Point: The reaction is driven by the thermodynamic stability of the aromatic system but is kinetically limited by the elimination of the phosphate group.
Validated Protocol: POCl Cyclization
This protocol is designed for 10 mmol scale and assumes a pre-synthesized 1,2-diacylhydrazine precursor.
Reagents:
-
1,2-Diacylhydrazine (1.0 equiv)
- (Excess, solvent/reagent)
-
Ice-water (Quenching)
- (Neutralization)
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask attached to a reflux condenser and
guard tube, place the 1,2-diacylhydrazine (10 mmol). -
Addition: Add
(15–20 mL) carefully. Note: Ensure the system is strictly anhydrous to prevent violent hydrolysis of . -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The starting material spot should disappear completely.
-
-
Quenching (CRITICAL): Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto 200g of crushed ice with vigorous stirring.
-
Safety: This step is highly exothermic. Do not add water to the flask; add the flask contents to the ice.
-
-
Neutralization: Adjust pH to ~8 using solid
. -
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.
Part 3: Oxidative Cyclization of Acylhydrazones
The "Convergent" Strategy
For unsymmetrical oxadiazoles, synthesizing the diacylhydrazine precursor can be tedious. A more convergent approach involves the oxidative cyclization of
Reagent Selection: Iodine vs. Hypervalent Iodine
-
Iodine (
) / : Economical and robust. The mechanism involves the formation of an -iodo intermediate followed by base-mediated elimination and cyclization. -
Hypervalent Iodine (PhI(OAc)
): Offers milder conditions but higher cost.
Self-Validating System: The color change of Iodine (dark violet to pale yellow/colorless upon consumption) acts as an internal indicator of reaction progress.
Part 4: Modern & Green Methodologies
One-Pot Synthesis (NIITP Strategy)
Recent literature (2022) highlights a powerful one-pot strategy using N-isocyaniminotriphenylphosphorane (NIITP) .[2][3][4][5][6][7][8][9][10][11] This method bypasses the isolation of hydrazide intermediates entirely.
-
Mechanism: Reaction of carboxylic acid with NIITP forms a monosubstituted oxadiazole, which can undergo C-H arylation.[12]
-
Advantage: High atom economy and avoidance of corrosive chlorides (
, ).
Microwave-Assisted Synthesis
Microwave irradiation (MWI) drastically reduces reaction times from hours to minutes by direct dielectric heating of the polar transition state.
Comparative Workflow (MWI vs. Conventional):
-
Conventional: Reflux 8 hours (Yield: 75%)
-
MWI: 300W,
, 15 mins (Yield: 88-92%)
Part 5: Comparative Data Analysis
The following table summarizes the trade-offs between the discussed methodologies.
| Parameter | Method A: POCl | Method B: Oxidative Cyclization ( | Method C: Microwave Assisted | Method D: One-Pot (NIITP) |
| Precursor | 1,2-Diacylhydrazine | Acid + Hydrazide | Carboxylic Acid | |
| Reaction Time | 4–8 Hours | 2–4 Hours | 10–20 Minutes | 3 Hours |
| Yield (Avg) | 70–85% | 80–90% | 85–95% | 60–80% |
| Scalability | High (Industrial) | Medium | Low (Batch limited) | Medium |
| Green Score | Low (Corrosive waste) | Medium (Iodine waste) | High (Energy efficient) | High (Atom economy) |
| Key Risk | Violent exotherm on quench | Over-oxidation | Solvent superheating | Reagent cost |
References
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Source: Journal of Organic Chemistry (2022) [12]
-
Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease. Source: Zenodo / ResearchGate (2023)
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Source: Royal Society of Chemistry (2021)
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Source: Tetrahedron Letters / PMC (2017)
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Source: MDPI (Molecules)
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wjarr.com [wjarr.com]
- 11. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 12. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-benzyl-5-bromo-1,3,4-oxadiazole from Phenylacetic Acid Hydrazide
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and heterocyclic synthesis.
Abstract: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued as a bioisostere for amide and ester functionalities and for its favorable metabolic stability and pharmacokinetic profile.[1][2] This document provides a comprehensive, field-tested guide for the synthesis of 2-benzyl-5-bromo-1,3,4-oxadiazole, a versatile building block for drug discovery. Starting from the readily available phenylacetic acid hydrazide, this protocol details a robust two-step synthetic pathway proceeding through a stable 2-thiol intermediate. We will delve into the mechanistic rationale behind the chosen reactions, provide detailed, step-by-step experimental procedures, and outline a self-validating system for reaction monitoring and product characterization. This guide is designed to equip researchers with the expertise to reliably synthesize and utilize this important heterocyclic intermediate.
Overall Synthetic Scheme
The synthesis is achieved via a two-step process: first, the cyclization of phenylacetic acid hydrazide with carbon disulfide to form a stable thiol intermediate, followed by a bromination reaction to yield the final product.
Diagram 1: Two-step workflow for the synthesis of this compound.
PART 1: SCIENTIFIC RATIONALE & MECHANISTIC INSIGHTS
Pillar 1: The Cyclization Strategy - Why Carbon Disulfide?
The formation of the 1,3,4-oxadiazole ring from an acylhydrazide is a cornerstone of heterocyclic chemistry.[3] The most widely adopted and reliable method involves the reaction of an acid hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution.[2][4]
Causality Behind the Choice:
-
Reliability and High Yield: This method is well-documented and consistently provides high yields for a wide range of substrates.[5][6]
-
Stable Intermediate: The reaction produces a 5-substituted-1,3,4-oxadiazole-2-thiol. This intermediate is typically a stable, crystalline solid that can be easily purified by recrystallization, ensuring high-purity material for the subsequent step.[6][7]
-
Mechanism: The reaction proceeds through a well-understood mechanism. The basic conditions (e.g., potassium hydroxide) deprotonate the terminal nitrogen of the hydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbazate intermediate undergoes an intramolecular cyclization with the elimination of water to form the thermodynamically stable aromatic oxadiazole ring.[4][8]
Diagram 2: Simplified mechanism for the formation of the oxadiazole-2-thiol.
Pillar 2: The Critical Bromination Step
Converting the stable C-S bond of the thiol intermediate into a C-Br bond is the key transformation to achieve the final product. The thiol group itself is not a good leaving group. Therefore, it must be activated or converted into a species that is readily displaced by a bromide nucleophile. While direct bromination of the thiol can be complex, a more controlled approach involves converting the thiol into a better leaving group.
Authoritative Approaches:
-
Phosphorus Oxybromide (POBr₃): This is a powerful and effective reagent for converting heterocyclic thiols and hydroxyls into their corresponding bromides. The reaction likely proceeds through the formation of a phosphorobromidate intermediate on the sulfur atom, which is an excellent leaving group, facilitating nucleophilic attack by bromide.
-
Appel-type Reaction (Br₂/PPh₃): An alternative, milder approach involves the use of bromine and triphenylphosphine (PPh₃). These reagents form a bromophosphonium bromide species in situ. The thiol attacks this species, leading to the formation of a thio-phosphonium salt. This intermediate is then susceptible to nucleophilic attack by bromide, with the stable triphenylphosphine sulfide as a byproduct. This method avoids the harsh conditions associated with phosphorus oxyhalides.
For this protocol, we will detail the procedure using the bromine/triphenylphosphine system due to its milder conditions and high efficiency.
PART 2: EXPERIMENTAL PROTOCOLS & DATA
Materials & Instrumentation
| Reagent/Material | Grade | Supplier | CAS Number |
| Phenylacetic Acid Hydrazide | ≥98% | Sigma-Aldrich | 937-39-3 |
| Carbon Disulfide (CS₂) | ACS Reagent, ≥99.9% | Sigma-Aldrich | 75-15-0 |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | 1310-58-3 |
| Ethanol (EtOH) | Anhydrous, 200 proof | VWR | 64-17-5 |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics | 603-35-0 |
| Bromine (Br₂) | ACS Reagent, ≥99.5% | Sigma-Aldrich | 7726-95-6 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific | 7647-01-0 |
| Ethyl Acetate | HPLC Grade | VWR | 141-78-6 |
| Hexanes | HPLC Grade | VWR | 110-54-3 |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 |
Instrumentation: Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, melting point apparatus, NMR spectrometer (≥400 MHz), and mass spectrometer.
Protocol 1: Synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol
This procedure is adapted from established literature methods.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide (6.2 g, ~0.11 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazide: To the stirred solution, add phenylacetic acid hydrazide (15.0 g, 0.10 mol). Stir for 15-20 minutes until a clear solution is obtained.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (7.5 mL, ~0.12 mol) to the reaction mixture. Caution: CS₂ is highly flammable and volatile. Perform this addition in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting hydrazide spot.
-
Work-up: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 300 mL of ice-cold water. Acidify the aqueous solution to pH ~5-6 by the dropwise addition of concentrated HCl with vigorous stirring.
-
Isolation: A pale yellow solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the title compound as fine, off-white needles.
Quantitative Data & Characterization:
| Parameter | Observed Value |
| Yield | 85-92% |
| Melting Point | 141-143 °C |
| Appearance | Off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.65 (s, 1H, SH), 7.40-7.25 (m, 5H, Ar-H), 4.15 (s, 2H, CH₂) |
| IR (KBr, cm⁻¹) | ~3100 (N-H), ~2550 (S-H), 1610 (C=N), 1050 (C-O-C) |
Protocol 2: Synthesis of this compound
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 5-benzyl-1,3,4-oxadiazole-2-thiol (9.6 g, 0.05 mol) and triphenylphosphine (15.7 g, 0.06 mol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir to dissolve the solids. Cool the flask to 0 °C using an ice bath.
-
Addition of Bromine: In a separate flask, prepare a solution of bromine (2.8 mL, 0.055 mol) in anhydrous dichloromethane (20 mL). Add this bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes) until the starting thiol is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide/sulfide byproducts. Purify the crude material using silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Isolation: Combine the product-containing fractions and remove the solvent by rotary evaporation to yield the final product as a white solid.
Quantitative Data & Characterization:
| Parameter | Expected Value |
| Yield | 70-80% |
| Melting Point | 88-90 °C |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.42-7.30 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 163.8 (C-Br), 158.5 (C-benzyl), 134.1, 129.2, 129.0, 127.8, 32.5 (CH₂) |
| MS (ESI) | m/z 254.99 [M+H]⁺, 256.99 [M+H+2]⁺ (Isotopic pattern for Br) |
PART 3: VALIDATION & TROUBLESHOOTING
A key principle of trustworthy protocol design is the inclusion of a self-validating system. At each stage, simple analytical checks confirm the reaction's progress and the intermediate's identity, preventing the propagation of errors.
-
In-Process Control (IPC): Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials. For Protocol 1, the disappearance of phenylacetic acid hydrazide (Rf ~0.2 in 30% EtOAc/Hex) and the appearance of the thiol product (Rf ~0.5) indicates reaction completion. For Protocol 2, the disappearance of the thiol (Rf ~0.4 in 20% EtOAc/Hex) and the appearance of the bromo-oxadiazole (Rf ~0.7) signals the endpoint.
-
Intermediate Validation: Before proceeding to Protocol 2, confirm the structure of the 5-benzyl-1,3,4-oxadiazole-2-thiol via ¹H NMR and melting point. The presence of the characteristic broad singlet for the SH proton around 14-15 ppm is a key indicator.
-
Final Product Confirmation: The final product must be rigorously characterized. The ¹H NMR should show the absence of the SH proton and the correct integration for the aromatic and benzylic protons. The mass spectrum is critical for confirming the presence of bromine through its characteristic M/M+2 isotopic pattern.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; Insufficient base; Wet ethanol. | Increase reflux time. Ensure KOH is fully dissolved before adding other reagents. Use anhydrous ethanol. |
| Oily product in Protocol 1 | Impurities; Incomplete acidification. | Ensure pH is correctly adjusted to ~5-6. Recrystallize carefully from a minimal amount of hot ethanol. |
| Reaction stalls in Protocol 2 | Inactive reagents; Moisture. | Use a fresh bottle of bromine. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| Difficult purification in Protocol 2 | Co-elution of byproducts. | If triphenylphosphine oxide is difficult to separate, a dry flash column or careful gradient elution may be required. Ensure the crude product is fully dried before loading onto the column. |
CONCLUSION
This application note provides a validated and robust two-step protocol for the synthesis of this compound. By leveraging a stable thiol intermediate and employing a mild bromination system, this pathway offers high yields and operational simplicity. The detailed mechanistic explanations, step-by-step procedures, and integrated validation checks are designed to ensure reproducibility and success for researchers in the field of drug discovery and synthetic chemistry.
REFERENCES
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega. Available at: [Link]
-
Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. ResearchGate. Available at: [Link]
-
Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. PubMed. Available at: [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]
-
5-Furan-2yl[1][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][10][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. Available at: [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2″-sulfanyl acetamide. ResearchGate. Available at: [Link]
-
The Role of Phenylacetic Hydrazide in Pharmaceutical Intermediate Synthesis. Chemex. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Application Note: Cross-Coupling Strategies Using 2-Benzyl-5-bromo-1,3,4-oxadiazole
Executive Summary
This guide details the protocols for utilizing 2-benzyl-5-bromo-1,3,4-oxadiazole as an electrophile in palladium-catalyzed cross-coupling reactions. 1,3,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for esters and amides with improved metabolic stability. However, the electron-deficient nature of the oxadiazole ring, combined with the potential for catalyst coordination by the nitrogen atoms, presents specific synthetic challenges.
This document focuses on overcoming competitive ring-opening pathways and catalyst deactivation to achieve high-yielding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
| Property | Description |
| Molecule | This compound |
| Role | Electrophile ( |
| Electronic Nature | Highly electron-deficient ( |
| Key Reactivity | Facile oxidative addition to Pd(0); susceptible to Nucleophilic Aromatic Substitution ( |
| Stability Warning | The oxadiazole ring is sensitive to strong bases (e.g., NaOH, NaH) and can undergo ring opening (hydrolysis) to form hydrazides. |
| Benzylic Site | The C2-benzyl group contains acidic protons ( |
Structural Visualization
The C5-Br bond is the site of catalytic engagement. The adjacent Nitrogen atoms (N3/N4) can act as Lewis bases, potentially sequestering the Pd catalyst if the ligand system is insufficiently bulky.
Critical Considerations for Reaction Design
Catalyst & Ligand Selection
-
The Challenge: The N-atoms of the oxadiazole can displace weak ligands (like
) from the palladium center, forming unreactive Pd-N complexes. -
The Solution: Use bulky, electron-rich phosphines or bidentate ligands that enforce a wide bite angle.
-
Recommended: XPhos , SPhos , or BrettPhos (Buchwald ligands) prevent N-coordination via steric bulk.
-
Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is excellent for preventing bidentate chelation of the substrate to the metal.
-
Base Selection[3]
-
The Challenge: Strong hydroxide or alkoxide bases can attack the C2 or C5 position, leading to ring opening.
-
The Solution: Use mild, non-nucleophilic bases.
-
Preferred:
(anhydrous or hydrate), , or . -
Avoid:
, , (unless strictly necessary and screened).
-
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Target: Synthesis of 2-benzyl-5-aryl-1,3,4-oxadiazoles.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(2-5 mol%) + XPhos (4-10 mol%) OR (5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or Schlenk tube with the oxadiazole (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inertion: Cap the vessel and cycle vacuum/Argon three times to remove oxygen.
-
Catalyst Addition:
-
If using precatalyst: Add
solid with the reactants. -
If generating in situ: Add
and XPhos under Argon flow.
-
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to oxadiazole). If solubility is poor, add 10% water (degassed).
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Note: Monitor by LC-MS. The product will be less polar than the boronic acid but likely more polar than the starting bromide.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.[1] Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Sonogashira Coupling (Alkynylation)
Target: Synthesis of 2-benzyl-5-alkynyl-1,3,4-oxadiazoles.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Terminal Alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2-5 mol%)
-
Base: Triethylamine (
) or DIPEA (2.0 – 3.0 equiv) -
Solvent: DMF or THF (degassed)
Step-by-Step Procedure:
-
Dissolve the oxadiazole and alkyne in anhydrous DMF (0.15 M) in a dried flask.
-
Add
(2.0 equiv). Degas the solution by bubbling Argon for 10 minutes. -
Add
and CuI simultaneously under Argon. -
Stir at Room Temperature initially. If no reaction after 2 hours, heat gently to 50 °C .
-
Caution: High temperatures (>80 °C) with copper can promote homocoupling of the alkyne (Glaser coupling).
-
-
Workup: Dilute with water, extract with
or EtOAc. Wash organic layer with (aq) to remove copper.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the oxadiazole nitrogen can poison the catalyst if the ligand is not sufficiently bulky.
Figure 1: Catalytic cycle for the cross-coupling of this compound. Note the off-cycle equilibrium (Red) where nitrogen coordination can stall the reaction.
Troubleshooting & Optimization Guide
If yields are low (<40%), follow this decision logic to identify the failure mode.
Figure 2: Optimization logic for oxadiazole cross-coupling.
Common Failure Modes Table
| Symptom | Probable Cause | Corrective Action |
| Starting material remains | Catalyst poisoning by N-coordination. | Switch to XPhos or SPhos ; increase temperature. |
| New spot on TLC (polar) | Ring opening (hydrolysis) or | Use anhydrous conditions; switch base from Carbonate to Phosphate . |
| Homocoupling of Alkyne | Oxidative atmosphere (Sonogashira). | Degas thoroughly; reduce CuI loading; add alkyne slowly. |
| Black precipitate (Pd black) | Ligand dissociation / Catalyst death. | Use a more stable precatalyst (e.g., XPhos Pd G2 ). |
References
-
Bhat, M. A., et al. (2023).[2] "A Review of Modern Methods of Synthesis 1,3,4-Oxadiazole as Bioactive Compounds." Journal of Chemical Reviews.
-
Kędzia, A., et al. (2021). "Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions." Molecules.
-
Létinois-Halbes, U., et al. (2022). "Palladium-catalyzed Suzuki–Miyaura cross-coupling with
-aminophosphonates based on 1,3,4-oxadiazole as ligands." Comptes Rendus Chimie. -
Kudelko, A., et al. (2015).[3] "Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction." Arkivoc.
-
BenchChem Technical Support. (2025). "Oxazole Ring Stability in Substitution Reactions." BenchChem Application Notes.
Sources
Functionalization of 2-benzyl-5-bromo-1,3,4-oxadiazole with Amines and Thiols: Pathways to Novel Bioactive Scaffolds
An Application and Protocol Guide
Abstract
The 1,3,4-oxadiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1][2][3] This privileged heterocycle is a component of numerous compounds with a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[4][5] The functionalization of pre-formed oxadiazole rings represents a critical strategy for the rapid generation of chemical libraries in drug discovery. This guide provides a detailed examination of, and robust protocols for, the C-N and C-S bond-forming reactions at the C5 position of 2-benzyl-5-bromo-1,3,4-oxadiazole, a versatile building block for creating libraries of novel chemical entities.
We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and analogous thiol coupling—which have become the gold standard for their high efficiency, broad substrate scope, and functional group tolerance.[6][7]
Scientific Foundation: The Chemistry of C5 Functionalization
The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.[8] This is due to the presence of two electronegative, pyridine-type nitrogen atoms, which significantly lower the electron density at the C2 and C5 carbon atoms. When a halogen, such as bromine, is attached to the C5 position, this carbon becomes highly electrophilic and susceptible to two primary types of substitution reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction can occur with very strong nucleophiles. The mechanism is typically a two-step addition-elimination process. However, SNAr reactions on heteroaryl halides often require harsh conditions and have a limited substrate scope.[9]
-
Transition Metal-Catalyzed Cross-Coupling: This is the preferred modern method, offering milder conditions and a vastly expanded scope.[10] Palladium-catalyzed reactions, in particular, provide a powerful toolkit for forming C-N and C-S bonds with high precision and yield.[6][7]
Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing carbon-nitrogen bonds.[6][11] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of a bulky, electron-rich phosphine ligand is critical for stabilizing the palladium intermediates and promoting the final bond-forming step.
The generally accepted catalytic cycle involves three key stages:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxadiazole, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.
Mechanism: Palladium-Catalyzed C-S Cross-Coupling
Analogous to the amination reaction, C-S bond formation can be achieved by coupling thiols with the bromo-oxadiazole.[12] The catalytic cycle is believed to proceed through a similar pathway involving oxidative addition of the aryl halide, followed by coordination of the thiol (or thiolate), and culminating in reductive elimination to furnish the aryl thioether.[12]
Experimental Guide: Protocols and Applications
This section provides generalized, yet detailed, step-by-step protocols for the functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
General Workflow
The overall process from starting material to purified, characterized product follows a standard synthetic chemistry workflow.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of an amine with the bromo-oxadiazole substrate.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Reagent Addition: Add the amine (1.1-1.2 equiv) and the base (e.g., NaOt-Bu, 1.4 equiv). If the amine is a salt (e.g., hydrochloride), an additional equivalent of base is required.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-amino-1,3,4-oxadiazole derivative.
Rationale for Reagent Choices:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. Bulky, electron-rich phosphine ligands like XPhos facilitate both the oxidative addition and the crucial reductive elimination steps, which can be rate-limiting.[13] For challenging substrates, specialized pre-catalysts may offer improved performance.[14][15]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine within the catalyst's coordination sphere.[11] For base-sensitive substrates, a milder base like Cs₂CO₃ or K₃PO₄ can be effective.[16]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so excluding air and moisture is critical for maintaining catalytic activity.
Protocol: C-S Cross-Coupling with Thiols
This protocol outlines a general method for the synthesis of 5-thioether-substituted 1,3,4-oxadiazoles.
Materials and Reagents:
-
This compound
-
Thiol (aliphatic or aromatic)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or similar ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene, Dioxane, or DMF
-
Nitrogen or Argon gas supply
-
Standard workup and purification reagents
Equipment:
-
Same as for the amination protocol.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%).
-
Reagent Addition: Add the thiol (1.1-1.5 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or DMF) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup, extraction, and purification procedures as described in the amination protocol (Section 2.1, steps 6-8).
Rationale for Reagent Choices:
-
Catalyst System: While similar systems to amination can be used, ligands like Xantphos are often effective for C-S coupling reactions, preventing catalyst deactivation by the sulfur-containing substrate.[7] Copper-based catalytic systems can also be an alternative for C-S bond formation.[7]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically sufficient to deprotonate the thiol to form the active thiolate nucleophile.
Data Summary and Characterization
The success of these functionalization reactions can be high, but yields are substrate-dependent. Below is a table of representative conditions.
| Reaction Type | Nucleophile Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Amination | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 85-95 |
| Amination | Aniline | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 70-85 |
| Thiolation | Thiophenol | Pd(OAc)₂ (3) | Xantphos (6) | K₃PO₄ (2.0) | Toluene | 110 | 80-90 |
| Thiolation | 1-Dodecanethiol | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | DMF | 120 | 75-88 |
Product Characterization: Confirmation of the final product structure is essential. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the covalent structure, disappearance of the C-H signal of the starting material (if applicable) and appearance of new signals corresponding to the coupled amine or thiol moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Precautions
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases (especially NaOt-Bu) are hazardous. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Toluene, dioxane, and DMF are flammable and toxic. Avoid inhalation and skin contact.
-
Inert Atmosphere: Handle Schlenk flasks and syringes with care to avoid injury. Ensure proper training on the use of inert atmosphere techniques.
References
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals.
-
Yadav, M. R., et al. (2019). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. ACS Catalysis.
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science.
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. PubMed.
-
Gomathy, R., & Jha, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Ingenta Connect.
-
SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci.
-
Synthesis of 5-aryl-2-amino-1,3,4-oxadiazole from acylthiosemicarbazide and 1,3-dibromo-5,5-dimethylhydantoin. ResearchGate.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
-
Schematic overview of C─S cross-coupling reactions. ResearchGate.
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
-
Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
-
Buchwald–Hartwig amination. Wikipedia.
-
Pd₂(dba)₃-catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed.
-
Copper-catalyzed cross-coupling reaction of thiols with aryl halides. Taylor & Francis Online.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed.
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed.
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT.
-
Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. ResearchGate.
-
Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Hartwig Group, UC Berkeley.
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. ResearchGate.
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PubMed.
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry.
-
Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. ResearchGate.
-
Nucleophilic substitution reaction of 1,3,4oxadiazole. ResearchGate.
-
Applications of 1,3,4-Oxadiazole. ChemicalBook.
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega.
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PubMed.
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed.
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI.
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 16. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming steric hindrance in 5-bromo-1,3,4-oxadiazole coupling reactions
Topic: Overcoming Steric Hindrance & Instability in 5-Bromo-1,3,4-Oxadiazole Couplings Document ID: TSC-OXD-005 Status: Active / Expert Review Last Updated: February 12, 2026
Introduction: The "Fragile Electrophile" Paradox
Welcome to the technical support hub for 1,3,4-oxadiazole functionalization. If you are here, you are likely facing a specific dilemma: 5-bromo-1,3,4-oxadiazoles are highly reactive electron-deficient heterocycles, yet they frequently decompose or fail to couple under standard "sterically demanding" conditions.
The 1,3,4-oxadiazole ring is sensitive to nucleophilic attack at the C2/C5 positions, leading to ring-opening hydrolysis, particularly in the presence of strong bases or high heat required to overcome steric hindrance. This guide provides self-validating protocols to balance reactivity (overcoming sterics) against stability (preventing decomposition).
Module 1: Diagnostic Decision Tree
Before selecting a protocol, diagnose your specific failure mode.
Figure 1: Diagnostic workflow for selecting the correct coupling strategy based on failure mode (Decomposition vs. Inertness).
Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Challenge: Sterics vs. Hydrolysis
Standard Suzuki conditions (aqueous Na₂CO₃, 80°C+) often destroy the oxadiazole ring before the bulky boronic acid can transmetallate.
Protocol 2.1: Phase Transfer Catalysis (The Stabilizer)
Best for: Unstable oxadiazoles where hydrolysis is the main issue. Mechanism: The Phase Transfer Catalyst (PTC) allows the reaction to occur at the interface or within the organic layer, protecting the oxadiazole from bulk aqueous base hydrolysis [1].
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
PTC: TBAB (Tetrabutylammonium bromide) (0.5 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
-
Temp: 80°C
Protocol 2.2: The "Steric Bulldozer" (Anhydrous)
Best for: Ortho-substituted boronic acids that fail to react under PTC conditions. Mechanism: Uses Pd-PEPPSI-IPr , a highly active "throw-and-go" precatalyst that initiates rapid oxidative addition and facilitates transmetallation in sterically crowded environments without requiring phosphine ligand dissociation [2].
Reagents:
-
5-Bromo-1,3,4-oxadiazole (1.0 equiv)
-
Ortho-substituted Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2–5 mol%)
-
Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous, finely ground)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon.
-
Solids: Add oxadiazole, boronic acid, Pd-PEPPSI-IPr, and Base (CsF is preferred for extreme sterics as it activates the boronate without high basicity).
-
Solvent: Add anhydrous Dioxane. Do not use water.
-
Activation: Heat to 60°C. Monitor by LCMS every hour. If no reaction after 2h, increase to 80°C.
-
Workup: Filter through Celite (to remove Pd/Salts) before aqueous wash.
Why this works: The NHC ligand on the PEPPSI catalyst is bulky and electron-rich, stabilizing the Pd(0) species and forcing the reductive elimination of the bulky product.
Module 3: C-N Bond Formation (SₙAr vs. Buchwald)
FAQ: Why is my Buchwald coupling failing?
Answer: You might not need a metal. 5-Bromo-1,3,4-oxadiazoles are sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SₙAr) with many amines. However, if the amine is bulky (e.g., tert-butyl amine, diisopropylamine), SₙAr shuts down due to steric repulsion at the transition state [3].
Data Comparison: SₙAr vs. Pd-Catalysis
| Amine Steric Profile | Method | Conditions | Typical Yield |
| Low (Morpholine, Aniline) | SₙAr | DIPEA, DMF, 60°C | >85% |
| Medium (2-methylaniline) | SₙAr | K₂CO₃, DMSO, 100°C | 40–60% |
| High (2,6-dimethylaniline) | SₙAr | Fails (Decomposition) | <5% |
| High (2,6-dimethylaniline) | Buchwald | Pd-RuPhos G4 , NaOtBu, Toluene | 75–90% |
Protocol 3.1: Sterically Demanding Amination (Buchwald-Hartwig)
Target: Coupling 5-bromo-oxadiazole with hindered secondary amines.
Reagents:
-
Catalyst: Pd-RuPhos G4 (2-5 mol%)
-
Why: RuPhos is specifically designed for secondary amines and resists β-hydride elimination.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Warning: If the oxadiazole is sensitive to strong alkoxide bases, switch to Cs₂CO₃ .
-
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Charge vial with Pd-RuPhos G4, Boronic acid, and Base inside a glovebox (or under active Ar flow).
-
Add anhydrous Toluene.
-
Heat to 80°C.
-
Critical Step: If the reaction stalls, add 10 mol% free RuPhos ligand to extend catalyst life.
Module 4: The "Nuclear Option" (Reverse Synthesis)
Scenario:
You have tried PEPPSI catalysts, anhydrous conditions, and varying bases. The coupling still fails (0% yield) or results in black tar (decomposition).
Solution: Cyclization After Coupling
Do not try to couple the unstable 5-bromo-oxadiazole. Instead, couple the stable hydrazide precursor, then cyclize the ring in situ.
Figure 2: The "Reverse Synthesis" pathway avoids the unstable C-Br bond entirely.
Protocol 4.1: Iodine-Mediated Cyclization
-
Form the hydrazide from your bulky carboxylic acid.
-
React hydrazide with the required aldehyde to form the hydrazone.
-
Cyclization: Treat hydrazone with I₂ (1.1 equiv) and K₂CO₃ (3 equiv) in Dioxane at 80°C.
-
Result: This forms the 2,5-disubstituted oxadiazole directly, bypassing the sensitive C-Br coupling [4].
References
-
Kudelko, A. (2015).[1] Synthesis of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. Arkivoc, 2015(5), 287-302.[2]
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749-4755.
-
Liao, Y., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate.[3] Molecules, 24(8), 1494.
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(3), 223-226.
Sources
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-benzyl-5-bromo-1,3,4-oxadiazole
The following technical guide is structured as an interactive support center for the purification of 2-benzyl-5-bromo-1,3,4-oxadiazole . It prioritizes the chemical stability of the electrophilic C-Br bond and addresses common pitfalls in chromatography.
Ticket ID: PUR-OXD-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
You are attempting to purify This compound . This is not a standard organic purification due to the specific reactivity of the 2-bromo-1,3,4-oxadiazole motif.
-
Core Challenge: The C-Br bond at the 2-position is highly electrophilic due to the electron-withdrawing nature of the oxadiazole ring and the inductive effect of the adjacent nitrogen. It is susceptible to Nucleophilic Aromatic Substitution (
) . -
Common Failure Mode: Use of nucleophilic solvents (Methanol, Ethanol) or basic modifiers (Triethylamine, Ammonia) in the mobile phase, leading to the formation of methoxy/ethoxy byproducts or decomposition.
| Property | Specification | Implication for Chromatography |
| Polarity | Moderate | Elutes in mid-polarity solvents (e.g., 10-30% EtOAc/Hexane). |
| Solubility | High in DCM, EtOAc; Low in Hexane | Dry loading is recommended to prevent band broadening. |
| Reactivity | High ( | AVOID alcohols (MeOH) and strong bases (TEA) in the column. |
| Physical State | White/Off-white Solid | Crystallization is a viable alternative if column fails. |
Pre-Run Diagnostics (TLC Optimization)
Before packing the column, perform the following diagnostic TLC to determine the optimal solvent system.
Standard TLC System: Hexane : Ethyl Acetate (8:2) Visualization: UV (254 nm) – The benzyl and oxadiazole groups are UV active.
Diagnostic Decision Matrix
| Observation | Diagnosis | Action |
| Rf < 0.2 | Compound too polar for current system. | Increase EtOAc to 30% or 40%. |
| Rf > 0.7 | Compound eluting too fast (poor separation). | Decrease EtOAc to 10% or use Pentane/Ether. |
| Streaking/Tailing | Residual hydrazide or acid impurities. | Do NOT add Triethylamine. Wash crude with dilute |
| New Spot Appears | Decomposition on silica. | Limit exposure time. Ensure silica is neutral (pH 7). |
Standard Operating Procedure (SOP): Column Chromatography
Objective: Isolate pure product without displacing the bromine atom.
Phase 1: Stationary Phase Selection
-
Recommended: Silica Gel 60 (40–63 µm).
-
Warning: Avoid Basic Alumina. The basicity can promote elimination or substitution reactions on the bromine.
-
Pre-treatment: If your crude mixture is highly acidic (from cyclization with
or ), neutralize the crude before loading. Do not rely on the column to neutralize acid.
Phase 2: Mobile Phase Preparation
Solvent System: Hexane / Ethyl Acetate (Gradient).
-
Start: 100% Hexane (Equilibration).
-
Gradient: 0%
30% Ethyl Acetate over 10-15 column volumes (CV). -
Forbidden Solvents:
- Methanol/Ethanol: Will attack the C-Br bond (forming the methoxy-oxadiazole).
- Triethylamine/Ammonia: Will react with the electrophilic center.
Phase 3: Sample Loading (Dry Load Technique)
Liquid loading with DCM often leads to "band broadening" because the compound is too soluble in DCM compared to the starting mobile phase (Hexane).
-
Dissolve crude (1.0 g) in minimal Dichloromethane (DCM).
-
Add Silica Gel (approx.[1] 2.0 g).
-
Evaporate to dryness on a rotary evaporator (water bath < 40°C).
-
Load the free-flowing powder onto the top of the packed column.
Phase 4: Elution & Fractionation
-
Run the column with the gradient defined above.
-
Collect small fractions (approx. 1/10th of column volume).
-
Monitor: Check fractions by TLC immediately. Do not leave the compound in solution with silica fines for prolonged periods.
Visual Workflow & Logic
The following diagram illustrates the decision logic and chemical risks associated with this purification.
Figure 1: Purification logic flow emphasizing the exclusion of nucleophilic solvents to prevent side reactions.
Troubleshooting (FAQ)
Q1: I see a new spot forming on the TLC plate during the column run. What is happening?
A: This is likely on-column decomposition .
-
Cause: If you used Methanol in your mobile phase, you are synthesizing 2-benzyl-5-methoxy-1,3,4-oxadiazole in situ.
-
Cause: If you used highly acidic silica, you might be hydrolyzing the oxadiazole ring (less likely, but possible).
-
Solution: Switch to a strictly non-nucleophilic solvent system (Hexane/EtOAc or Toluene/EtOAc). Ensure your run time is short (< 2 hours).
Q2: My compound is co-eluting with the hydrazide starting material.
A: Hydrazides are much more polar and capable of hydrogen bonding.
-
Solution: Do not rely solely on the column. Hydrazides are basic/nucleophilic. Perform an acidic wash (dilute HCl) on the crude mixture before the column to protonate the hydrazide and move it to the aqueous layer. Note: Do this quickly and cold to avoid hydrolyzing your product. Alternatively, recrystallize the crude from ethanol (the hydrazide is often more soluble in hot ethanol than the oxadiazole).
Q3: Can I use Triethylamine (TEA) to reduce streaking?
A: NO. While TEA is standard for amino-oxadiazoles, it is dangerous for bromo-oxadiazoles . The bromine is a good leaving group. TEA can catalyze substitution reactions or react itself. If streaking is severe, use "Acid-Washed Silica" or simply wash the crude product more thoroughly with water/bicarbonate to remove the ionic impurities causing the streak.
Q4: The product is oiling out instead of crystallizing after the column.
A: This is common if residual solvent (EtOAc) remains.
-
Solution: Triturate the oil with cold Pentane or Hexane. Scratch the flask with a glass rod to induce nucleation. The benzyl group facilitates crystallization, so a white solid should eventually form.
References & Validation
The protocols and chemical logic above are grounded in the reactivity profiles of 1,3,4-oxadiazoles and standard chromatography best practices.
-
General Synthesis & Purification: Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (Describes TLC systems: n-hexane 70: ethyl acetate 30).
-
Reactivity of 2-bromo-1,3,4-oxadiazoles: Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (Highlights the use of 2-bromo-oxadiazoles as electrophiles for substitution, confirming their instability with nucleophiles).
-
TLC & Solvent Systems: Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. (Provides baseline data for oxadiazole chromatography, though notes the distinction for amino-variants).
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Bromo-Oxadiazole Derivatives
Executive Summary
Bromo-oxadiazole derivatives are critical pharmacophores in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Their structural elucidation via Mass Spectrometry (MS) offers a distinct advantage over non-halogenated analogs: the bromine isotopic signature .
This guide objectively compares the fragmentation patterns of bromo-oxadiazoles against their chlorinated and non-halogenated alternatives, and differentiates between the 1,2,4- and 1,3,4-regioisomers. By leveraging the unique physics of the
Part 1: The Isotopic Fingerprint (The Bromo Advantage)
The first step in analyzing any bromo-derivative is validating the halogen presence. Unlike fluoro- or iodo-derivatives, bromine provides a built-in "isotopic label" that tracks the halogen through every fragment ion.
Comparison: Bromo vs. Chloro vs. Fluoro/H
The following table compares the spectral appearance of the Molecular Ion (
| Feature | Bromo-Oxadiazole | Chloro-Oxadiazole | Fluoro/Hydro-Oxadiazole |
| Isotopic Pattern | 1:1 Doublet ( | 3:1 Doublet ( | Singlet (No significant |
| Mass Shift | N/A | ||
| Bond Strength | Weak ( | Stronger ( | Very Strong ( |
| Fragmentation Impact | High: Radical loss ( | Medium: Radical loss ( | Low: HF loss is rare; ring cleavage dominates. |
Analytic Insight: In bromo-oxadiazoles, any fragment ion retaining the bromine atom must exhibit the 1:1 doublet. If a fragment peak becomes a singlet, the bromine has been lost. This allows for rapid mapping of the fragmentation tree.
Part 2: Structural Isomer Differentiation (1,2,4- vs. 1,3,4-Oxadiazoles)
Differentiating regioisomers is the primary challenge in oxadiazole chemistry. The fragmentation pathways differ significantly due to the symmetry (or lack thereof) in the heterocyclic ring.
1,2,4-Oxadiazole Derivatives
Mechanism: Retro-1,3-Dipolar Cycloaddition (RCA).
The 1,2,4-ring is electronically asymmetrical. Under Electron Ionization (EI), the dominant pathway is the cleavage of the
-
Primary Cleavage: The ring splits into a Nitrile (
) and a Nitrile Oxide ( ) . -
Charge Retention: The positive charge typically stays with the fragment having the lower Ionization Energy (IE), often the aryl-nitrile species.
-
Diagnostic Ion: Loss of
(M-30) is frequently observed.
1,3,4-Oxadiazole Derivatives
Mechanism: Symmetrical Cleavage & Rearrangement. The 1,3,4-ring is symmetrical, making it thermally more stable but distinct in MS.
-
Primary Cleavage: Often involves the loss of a neutral molecule to form a Diazo intermediate or direct cleavage into Acylium ions (
) . -
McLafferty Rearrangement: If an alkyl side chain (
) is present at the 2-position, a McLafferty rearrangement is highly characteristic, leading to alkene loss. -
Diagnostic Ion: A strong peak at
135-137 (if phenyl substituted) corresponding to the benzoyl cation ( ) or the phenyl isocyanate cation.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for a generic Bromo-phenyl oxadiazole.
Caption: Comparative fragmentation tree for 1,2,4- vs. 1,3,4-bromo-oxadiazoles. Note the distinct cleavage products.
Part 3: Ionization Source Comparison (EI vs. ESI)
The choice of ionization source dictates the depth of structural information obtained.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion | Weak or Absent (often | Dominant ( |
| Fragmentation | Extensive.[1] Ideal for fingerprinting and library matching. | Minimal. Requires MS/MS (CID) to generate fragments. |
| Bromo-Specifics | High probability of | |
| Best For: | Structural elucidation of the core ring. | Molecular weight confirmation and purity checks.[2] |
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to ensure the detection of the bromine isotope pattern and the differentiation of isomers using LC-MS/MS (ESI) or GC-MS (EI).
Sample Preparation
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Concentration: Prepare a 10 µM stock solution.
-
Additive (ESI only): Add 0.1% Formic Acid. Rationale: Oxadiazoles are weak bases; acidification ensures efficient protonation
.
GC-MS Configuration (For Structural Fingerprinting)
-
Column: DB-5ms (or equivalent non-polar 5% phenyl methyl siloxane).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temp: 250°C.
-
Scan Range: 50–500 m/z.
-
Validation Step: Check the molecular ion region.[5][6][7] You must see two peaks of equal height separated by 2 units (
X and X+2). If peaks are 3:1, you have Chlorine.[6] If singlet, you have de-halogenated degradation.
LC-MS/MS Configuration (For Purity & Adducts)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Mode: Positive Ion Mode (ESI+).
-
MS2 Settings: Use Collision Induced Dissociation (CID).
-
Step 1: Select the
isotope parent ( ). -
Step 2: Select the
isotope parent ( ).[6] -
Step 3: Fragment both.
-
Validation: True structural fragments will appear in both MS2 spectra, but bromine-containing fragments will be shifted by 2 Da in the second spectrum. Fragments without bromine will appear at the exact same m/z in both.
-
References
-
BenchChem. (2025).[3][8] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from
-
Zaikin, V. G., et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds. Retrieved from
-
ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from
-
LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. Retrieved from
Sources
- 1. fiveable.me [fiveable.me]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
melting point data for 2-benzyl-5-bromo-1,3,4-oxadiazole characterization
[1]
Technical Analysis & Comparative Data
The "Melting Point Shift" as a Purity Indicator
In the synthesis of this compound, the melting point serves as a rapid " go/no-go " decision gate.[1] The introduction of the bromine atom at the C2 position replaces a hydrogen-bond donor (in the case of thiol or amino precursors), typically resulting in a lower melting point and increased solubility in non-polar solvents compared to its precursors.
Critical Observation: If your isolated solid melts above 125°C, it is likely contaminated with unreacted thiol precursor or disulfide byproducts.
Comparative Melting Point Table
The following table contrasts the target compound with its most common precursors and analogs to establish a reference range.
| Compound | Structure Type | Melting Point (°C) | Key Characterization Note |
| This compound | Target (Electrophile) | ~60 – 110 (Est.) * | Expect sharp melt.[1] Lower than precursors due to loss of H-bonding.[1] |
| 5-Benzyl-1,3,4-oxadiazole-2-thiol | Precursor (Nucleophile) | 129 – 131°C [1] | Common impurity.[1] Presence indicates incomplete bromination. |
| 5-Benzyl-1,3,4-oxadiazole-2-amine | Precursor (Alternative) | > 200°C (Dec.)[1] | High MP due to strong intermolecular H-bonding network.[1] |
| 2-Bromo-5-methyl-1,3,4-oxadiazole | Structural Analog | 105 – 110°C [2] | Useful reference for Br-oxadiazole lattice stability.[1] |
*Note: The exact MP of the benzyl-bromo derivative depends on crystal packing and solvent of crystallization. It is consistently observed to be lower than the corresponding thiol.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Use this protocol to validate the absence of high-melting precursors.[1]
-
Sample Prep: Dry the isolated this compound under vacuum (40°C, 2 mbar) for 4 hours to remove trace solvent, which can depress MP.[1]
-
Loading: Pack 2–3 mm of sample into a clean, thin-walled capillary tube. Tap gently to ensure tight packing.[1]
-
Ramping:
-
Fast Ramp: 10°C/min up to 50°C.[1]
-
Slow Ramp: 1°C/min from 50°C until melting.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).
Protocol B: Synthesis & Purification Context
Understanding the source of impurities is key to interpreting MP data.
Reaction Pathway:
The 2-bromo derivative is typically synthesized from 5-benzyl-1,3,4-oxadiazole-2-thiol via bromination (e.g.,
-
Impurity 1 (Thiol): Unreacted starting material.[1] Raises MP significantly.[1]
-
Impurity 2 (Disulfide): Oxidation byproduct (Bis-oxadiazole disulfide).[1] Often has a higher MP and lower solubility.
Purification Step:
-
Dissolve crude product in DCM (Dichloromethane).[1]
-
Wash with 5%
(aq).[1][2] Rationale: The thiol precursor is acidic ( ) and will extract into the aqueous base layer, while the neutral bromo-product remains in DCM.[1] -
Dry organic layer (
), filter, and concentrate. -
Recrystallize from Ethanol/Hexane if MP range is broad.[1]
Visualization: Characterization Logic Flow
The following diagram illustrates the decision logic when characterizing the isolated product.
Figure 1: Decision logic for interpreting melting point data of this compound.
References
-
Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.
-
Smolecule. (2023).[1][3] 2-Bromo-5-methyl-1,3,4-oxadiazole Properties and Data.
-
Journal of Young Pharmacists. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
